Methyl 2-formyl-3-oxobutanoate chemical properties
Methyl 2-formyl-3-oxobutanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-Formyl-3-Oxobutanoate
Executive Summary
Methyl 2-formyl-3-oxobutanoate is a trifunctional organic compound of significant interest to the chemical research and pharmaceutical development sectors. Possessing aldehyde, ketone, and ester functionalities within a compact six-carbon framework, it represents a highly versatile and reactive building block for organic synthesis. Its structure, characterized by a β-dicarbonyl system further activated by a formyl group, imparts unique chemical properties, most notably a pronounced keto-enol tautomerism that governs its reactivity. This guide provides a comprehensive analysis of its chemical and physical properties, predicted spectroscopic profile, a detailed synthetic protocol, and explores its extensive applications as a precursor to a wide array of heterocyclic compounds that are prevalent in medicinal chemistry.
Nomenclature and Physicochemical Properties
Methyl 2-formyl-3-oxobutanoate is a molecule whose reactivity and potential are directly linked to its distinct structural features. Accurate identification and an understanding of its basic properties are foundational for its use in a laboratory setting.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | methyl 2-formyl-3-oxobutanoate[1] |
| CAS Number | 115662-13-0[1] |
| Molecular Formula | C₆H₈O₄[1] |
| Molecular Weight | 144.12 g/mol [1] |
| Canonical SMILES | CC(=O)C(C=O)C(=O)OC[1] |
| InChIKey | WCKMNRMIESVWFW-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 60.4 Ų | PubChem[1] |
The negative XLogP3 value suggests a hydrophilic nature, and its polar surface area indicates it is likely soluble in a range of polar organic solvents such as ethanol, tetrahydrofuran (THF), and dichloromethane.
Structural Analysis and Reactivity
The unique arrangement of three carbonyl groups in methyl 2-formyl-3-oxobutanoate is the primary determinant of its chemical behavior. This arrangement leads to significant electronic effects that dictate its stability, spectroscopic signature, and reaction pathways.
Keto-Enol Tautomerism: The Heart of Reactivity
The most critical chemical property of methyl 2-formyl-3-oxobutanoate is its existence as an equilibrium mixture of keto and enol tautomers. The proton on the carbon atom situated between the three carbonyl groups (the α-carbon) is exceptionally acidic. Its removal leads to a highly resonance-stabilized enolate anion. Consequently, in solution, the compound predominantly exists in its more stable enol form, where a conjugated system is formed, significantly influencing its reactivity.
Caption: Keto-enol tautomerism in methyl 2-formyl-3-oxobutanoate.
This equilibrium heavily favors the enol form due to the formation of a stable intramolecular hydrogen bond and an extended π-conjugated system across the molecule. This enolic hydroxyl group is nucleophilic, and the overall structure is primed to react with a wide range of electrophiles and nucleophiles.
Predicted Spectroscopic Profile
Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and established spectroscopic principles to predict its key spectral features.[2]
Table 3: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.0 - 13.0 | Broad Singlet | 1H | Enolic -OH | Deshielded due to intramolecular H-bonding and conjugation. |
| ~9.5 - 10.0 | Singlet | 1H | Aldehydic C-H (minor keto form) | Characteristic region for aldehyde protons. |
| ~7.5 - 8.0 | Singlet | 1H | Vinylic C-H (major enol form) | Proton on a double bond, conjugated with carbonyls. |
| ~3.8 | Singlet | 3H | -OCH₃ (ester) | Typical chemical shift for a methyl ester. |
| ~2.3 | Singlet | 3H | -C(=O)CH₃ (keto) | Typical chemical shift for a methyl ketone. |
Table 4: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) / ppm | Assignment | Rationale |
|---|---|---|
| ~195 | Ketone C=O | Characteristic region for a ketone carbonyl. |
| ~185 | Aldehyde C=O | Characteristic region for an aldehyde carbonyl. |
| ~170 | Ester C=O | Characteristic region for an ester carbonyl. |
| ~160 | Enolic C-OH | Carbon of the enol double bond attached to the hydroxyl group. |
| ~100 | Enolic C-H | Carbon of the enol double bond attached to the vinylic proton. |
| ~52 | -OCH₃ | Ester methyl carbon. |
| ~25 | -C(=O)CH₃ | Ketone methyl carbon. |
Table 5: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
|---|---|---|
| ~3200-2800 (broad) | O-H stretch | Intramolecularly hydrogen-bonded enolic hydroxyl group. |
| ~1735 | C=O stretch (ester) | Typical frequency for an α,β-unsaturated ester. |
| ~1680 | C=O stretch (ketone) | Lower frequency due to conjugation in the enol form. |
| ~1640 | C=C stretch | Alkene stretch of the enol tautomer. |
Synthesis and Handling
The synthesis of methyl 2-formyl-3-oxobutanoate is most efficiently achieved through the Claisen condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.
Synthetic Strategy: Claisen Formylation
The most direct and established route involves the formylation of methyl acetoacetate using a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium methoxide. The base deprotonates the acidic α-carbon of methyl acetoacetate to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl of ethyl formate.
Caption: Synthetic workflow for methyl 2-formyl-3-oxobutanoate.
Experimental Protocol: Synthesis via Claisen Formylation
This protocol describes a representative procedure for the laboratory-scale synthesis.
-
Expertise & Causality: The choice of sodium methoxide as the base is critical; it must be strong enough to completely deprotonate methyl acetoacetate, driving the reaction forward. Anhydrous conditions are paramount because the base and the enolate intermediate are highly reactive with water, which would quench the reaction and reduce the yield.[3]
-
Reagents and Equipment:
-
Methyl acetoacetate
-
Ethyl formate
-
Sodium methoxide
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (for workup)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Standard extraction and distillation glassware
-
-
Step-by-Step Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Base Suspension: Suspend sodium methoxide in anhydrous diethyl ether in the flask and cool the mixture in an ice bath to 0-5 °C.
-
Enolate Formation: Add a solution of methyl acetoacetate in anhydrous diethyl ether dropwise to the stirred suspension of the base. The formation of the sodium enolate will be observed. Allow the mixture to stir for 30-60 minutes at low temperature.
-
Formylation: Add ethyl formate dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion.
-
Aqueous Workup: Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl 2-formyl-3-oxobutanoate is not widely available, its handling should be guided by the protocols for similar flammable and potentially irritating organic esters and ketones.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
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Fire Safety: Keep away from open flames, sparks, and other sources of ignition. It should be treated as a flammable liquid.[4] Use spark-proof tools and store in a tightly closed container in a cool, dry place.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications in Synthetic Chemistry and Drug Discovery
The true value of methyl 2-formyl-3-oxobutanoate lies in its role as a versatile C4 building block for the construction of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.[9]
Heterocycle Synthesis
The presence of two distinct electrophilic carbonyl centers (ketone and aldehyde) and the nucleophilic enol system allows for regioselective reactions with dinucleophiles to form five- and six-membered rings. This is a cornerstone of combinatorial chemistry and drug discovery.
Caption: Synthetic pathways to key heterocyclic cores.
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Synthesis of Pyrazoles: Condensation with hydrazine or substituted hydrazines yields pyrazole derivatives. This reaction is fundamental in creating molecules with anti-inflammatory, analgesic, and kinase-inhibiting properties.
-
Synthesis of Pyrimidines: Reaction with urea, thiourea, or guanidine derivatives leads to the formation of the pyrimidine ring, a core structure in many antiviral and anticancer drugs, as well as in the nucleobases of DNA and RNA.
-
Synthesis of Isoxazoles: Treatment with hydroxylamine results in the formation of isoxazoles, a scaffold present in various antibiotics and COX-2 inhibitors.
Relevance to Drug Development
The ability to rapidly generate diverse libraries of pyrazoles, pyrimidines, and other heterocycles makes methyl 2-formyl-3-oxobutanoate a valuable tool in lead compound optimization. The introduction of methyl groups and other small substituents can significantly modulate a drug's physicochemical properties, pharmacodynamics, and pharmacokinetics.[10] By using this versatile precursor, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a new chemical entity, fine-tuning its properties to enhance efficacy and reduce toxicity.
Conclusion
Methyl 2-formyl-3-oxobutanoate is more than a simple organic molecule; it is a powerful and versatile platform for chemical innovation. Its properties are dominated by a highly stabilized keto-enol tautomerism, which endows it with predictable and exploitable reactivity. From its straightforward synthesis via Claisen formylation to its central role as a precursor for medicinally relevant heterocyclic scaffolds, this compound offers researchers in both academic and industrial settings a reliable and efficient tool for the construction of complex molecular architectures. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full potential in the advancement of organic synthesis and drug discovery.
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Wikipedia (n.d.). 3-methyl-2-oxobutanoate hydroxymethyltransferase. Available from: [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available from: [Link]
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